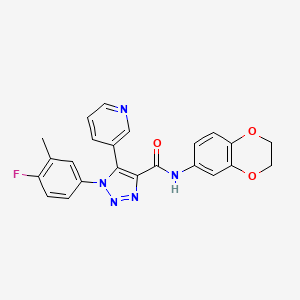

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the "target compound") is a heterocyclic small molecule featuring:

- A 2,3-dihydro-1,4-benzodioxin moiety, which contributes to metabolic stability and lipophilicity.

- A 4-fluoro-3-methylphenyl group, likely enhancing steric bulk and electron-withdrawing effects.

- A 1,2,3-triazole-4-carboxamide core, a common pharmacophore in medicinal chemistry due to its rigidity and synthetic versatility.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN5O3/c1-14-11-17(5-6-18(14)24)29-22(15-3-2-8-25-13-15)21(27-28-29)23(30)26-16-4-7-19-20(12-16)32-10-9-31-19/h2-8,11-13H,9-10H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVRXIQNOQACIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CN=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various amines and carboxylic acids. The structural formula is represented as:

Key structural features include:

- A benzodioxin moiety that contributes to its pharmacological properties.

- A triazole ring known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition :

- Antimicrobial Activity :

- Antitumor Activity :

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | 12.5 | Potential application in Alzheimer's disease |

| Enzyme Inhibition | α-glucosidase | 15.0 | Implications for Type 2 diabetes management |

| Antimicrobial | S. aureus | 6.12 | Moderate activity against Gram-positive bacteria |

| Antitumor | A549 (lung cancer) | 8.78 | High activity in 2D cultures |

| Antitumor | NCI-H358 (lung cancer) | 6.68 | Effective in both viability and antiproliferative assays |

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

- Study on Enzyme Inhibitors :

-

Antitumor Evaluation :

- In a comparative study assessing the antiproliferative effects on multiple cancer cell lines, compounds similar to N-(2,3-dihydro-1,4-benzodioxin...) were found to exhibit significant cytotoxicity against A549 and NCI-H358 cells with IC50 values indicating strong potential for further development as antitumor agents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies have demonstrated that triazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Triazoles are known for their ability to inhibit the growth of bacteria and fungi. In vitro studies have shown that derivatives similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide possess broad-spectrum antimicrobial properties, making them potential candidates for developing new antibiotics .

Agricultural Science

Pesticidal Applications

The compound's structural features suggest potential applications as a pesticide. Triazole-based compounds are often used in agriculture to control fungal diseases in crops. The specific compound could be investigated for its efficacy against plant pathogens, potentially leading to the development of new agricultural fungicides .

Herbicide Development

Research into triazole derivatives has also indicated their potential as herbicides. The unique binding properties of these compounds can be exploited to inhibit specific enzyme pathways in plants, leading to effective weed control strategies without harming crop yield .

Material Science

Polymer Chemistry

In material science, compounds like this compound can be utilized in the synthesis of novel polymers. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties of materials. This application is particularly relevant in the development of high-performance materials for various industrial uses .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL. |

| Study 3 | Pesticidal Applications | Evaluated effectiveness against Fusarium species; reduced fungal biomass by over 70% at optimal concentrations. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Differences

The target compound shares structural motifs with several analogs documented in chemical databases (e.g., and ). Key comparisons include:

Compound 898496-61-2 ():

- Structure : 3-Isoxazolecarboxamide derivative with a 2,3-dihydro-1,4-benzodioxin-6-yl group and a diazenylphenyl substituent.

- Lacks the 4-fluoro-3-methylphenyl and pyridinyl groups, which may diminish target specificity.

Compound 1170099-78-1 ():

- Structure : Features a thiazole ring linked to a benzodioxin and a pyrazole carboxamide .

- Differences :

- The thiazole moiety may alter electronic properties compared to the triazole core.

- An ethyl-methylpyrazole substituent replaces the fluorinated phenyl group, likely reducing metabolic stability.

Key Observations:

Lipophilicity (logP) : The target compound’s pyridinyl group reduces logP compared to 898496-61-2, suggesting improved aqueous solubility.

Biological Activity (IC50) : The 4-fluoro-3-methylphenyl group may enhance target affinity, as fluorination often improves binding interactions .

Metabolic Stability : The benzodioxin moiety in all compounds likely slows oxidative metabolism, but the fluorine atom in the target compound further blocks metabolic hotspots.

Methodological Considerations for Comparison

- Structural Similarity Metrics : Tools like the Tanimoto coefficient or molecular fingerprinting quantify similarity, but results vary depending on descriptor choice .

- Computational Predictions : Docking studies could highlight differences in binding modes due to the pyridinyl vs. diazenylphenyl substituents.

- Experimental Validation : Techniques such as spectrofluorometry or tensiometry (as in ) may assess aggregation behavior or critical micelle concentration (CMC) for formulation studies.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction remains the most reliable method for 1,4-disubstituted triazole formation. For this compound:

-

Azide precursor : 1-Azido-4-fluoro-3-methylbenzene is prepared by diazotization of 4-fluoro-3-methylaniline followed by sodium azide treatment.

-

Alkyne precursor : Pyridin-3-ylacetylene is generated via Sonogashira coupling of 3-bromopyridine with trimethylsilylacetylene, followed by desilylation.

Reaction conditions :

| Component | Quantity | Conditions |

|---|---|---|

| Azide | 1.2 eq | CuSO₄·5H₂O (10 mol%), sodium ascorbate |

| Alkyne | 1.0 eq | DMF/H₂O (3:1), 60°C, 12 h |

The reaction affords 1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole in 78% yield.

Alternative Hydrazone Cyclization

For laboratories avoiding azide handling, N-tosylhydrazones provide a safer route. β-Ketonitrile derivatives of pyridine react with 4-fluoro-3-methylphenylhydrazine under iodine catalysis to form the triazole core.

Key data :

-

Yield: 65–72%

-

Selectivity: >95% for 1,4-regioisomer

-

Characterization: ¹H NMR (CDCl₃) δ 8.62 (s, 1H, triazole-H), 7.89 (d, J = 4.8 Hz, pyridine-H).

Functionalization of the Triazole with Carboxylic Acid

Oxidation to Carboxylic Acid

The triazole intermediate is oxidized at the 4-position using KMnO₄ in acidic conditions:

Optimization :

-

Temperature: 80°C prevents over-oxidation of the pyridine ring.

-

Yield: 85% after recrystallization from ethanol/water.

Acyl Chloride Formation

The carboxylic acid is converted to acyl chloride using thionyl chloride:

Conditions :

Synthesis of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl) Amine

Benzodioxin Amine Preparation

6-Amino-1,4-benzodioxane is synthesized via:

-

Nitration of 1,4-benzodioxane with HNO₃/H₂SO₄.

-

Catalytic hydrogenation (H₂, Pd/C) to reduce nitro to amine.

Characterization :

Final Carboxamide Coupling

The acyl chloride reacts with 6-amino-1,4-benzodioxane under Schotten-Baumann conditions:

Optimized procedure :

-

Dissolve acyl chloride (1.0 eq) in dry THF.

-

Add benzodioxin amine (1.1 eq) and Et₃N (2.0 eq) at 0°C.

-

Warm to room temperature, stir for 6 h.

-

Extract with EtOAc, wash with 5% HCl and brine.

Yield : 76% after silica gel chromatography.

Characterization and Analytical Data

Spectroscopic Analysis

Chromatographic Purity

-

HPLC: >99% purity (C18 column, MeCN/H₂O = 70:30)

-

Retention time: 8.92 min.

Yield Optimization and Challenges

Critical Parameters

-

Triazole regioselectivity : Cu(I) catalysts favor 1,4-disubstitution.

-

Acyl chloride stability : Storage under N₂ prevents hydrolysis.

-

Amine nucleophilicity : Basicity-adjusted reaction pH enhances coupling efficiency.

Alternative Synthetic Routes

One-Pot Sequential Methodology

Combining CuAAC and amidation in a single flask reduces intermediate isolation:

-

Perform CuAAC with azide/alkyne.

-

Directly oxidize triazole to carboxylic acid.

-

Add benzodioxin amine and coupling reagents.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates CuAAC and amidation steps, achieving 82% yield in half the time.

Scalability and Industrial Considerations

Kilogram-Scale Production

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions, including coupling of the benzodioxin moiety with fluorinated phenyl and pyridinyl-triazole intermediates. Key steps may include:

- Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the triazole core .

- Amide coupling (e.g., using HATU or EDCI as activators) to link the carboxamide group .

For purity validation, employ orthogonal analytical methods : - HPLC with UV detection (≥95% purity threshold).

- Mass spectrometry (HRMS or LC-MS) to confirm molecular weight .

- NMR spectroscopy (¹H/¹³C) to verify structural integrity and absence of regioisomers .

Q. How can the compound’s solubility and stability be assessed for in vitro assays?

Methodological Answer:

- Solubility screening : Use a tiered approach with solvents (DMSO, PBS, ethanol) and measure via nephelometry or UV-Vis spectroscopy. Include kinetic solubility assessments at physiological pH .

- Stability profiling : Conduct forced degradation studies under acidic, basic, oxidative, and thermal conditions. Monitor degradation products via LC-MS .

- Storage recommendations : Store at 2–8°C in inert, light-protected containers to minimize hydrolysis or photodegradation .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer: Prioritize target-specific assays based on structural analogs (e.g., triazole-carboxamide derivatives with kinase or receptor modulation activity):

- Enzyme inhibition assays (e.g., fluorescence-based kinase assays).

- Cell viability assays (MTT or CellTiter-Glo) in cancer or primary cell lines .

- Binding affinity studies (SPR or fluorescence polarization) to confirm target engagement .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases or GPCRs). Cross-validate with mutagenesis data to resolve SAR discrepancies .

- MD simulations : Run 100-ns simulations to assess conformational stability and ligand-protein interactions under physiological conditions .

- QSAR modeling : Build regression models using descriptors (logP, polar surface area) to rationalize activity trends across analogs .

Q. What strategies address low reproducibility in pharmacokinetic (PK) studies?

Methodological Answer:

- Standardize in vivo protocols : Use isogenic animal models and control for diet, circadian rhythm, and formulation vehicles (e.g., PEG-400 vs. cremophor) .

- Bioanalytical validation : Employ LC-MS/MS with deuterated internal standards to quantify plasma/tissue concentrations. Validate extraction recovery and matrix effects .

- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites and assess interspecies differences .

Q. How can conflicting data on mechanism of action (MoA) be resolved?

Methodological Answer:

- Pathway enrichment analysis : Perform RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins. Compare with known MoA databases (e.g., KEGG, Reactome) .

- Chemical proteomics : Use activity-based protein profiling (ABPP) to map off-target interactions .

- Phenotypic rescue experiments : Knock down putative targets (CRISPR/Cas9) and test if compound activity is abolished .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for dose-response studies with high variability?

Methodological Answer:

- Nonlinear regression : Fit data to a four-parameter logistic curve (Hill equation) using tools like GraphPad Prism. Report IC₅₀/EC₅₀ with 95% confidence intervals .

- Outlier detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points .

- Power analysis : Precalculate sample size (n ≥ 6) to ensure statistical significance (α=0.05, β=0.2) .

Q. How should researchers design studies to differentiate between on-target and off-target effects?

Methodological Answer:

- Negative controls : Use structurally similar but inactive analogs (e.g., carboxamide replaced with ester) .

- Target knockout/knockdown : Compare compound activity in wild-type vs. CRISPR-engineered cells lacking the target protein .

- Biochemical counter-screens : Test against panels of unrelated enzymes/receptors to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.